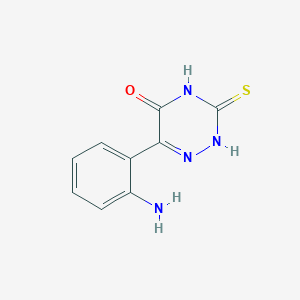

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

説明

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring substituted with an aminophenyl group and a mercapto group

特性

IUPAC Name |

6-(2-aminophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)11-9(15)13-12-7/h1-4H,10H2,(H2,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQIBJNEKJDVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351925 | |

| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27161-64-4 | |

| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Core Triazinone Formation

The 1,2,4-triazin-5(4H)-one scaffold is typically constructed via cyclocondensation between thiocarbohydrazide and α-keto acids or their derivatives. For example, 3-mercapto-1,2,4-triazin-5(4H)-ones are synthesized by reacting thiocarbohydrazide with 2-oxocarboxylic acids under acidic conditions. In the case of 6-(2-aminophenyl) derivatives, the α-keto acid must bear an ortho-aminophenyl group. A hypothetical pathway involves:

-

Synthesis of 2-(2-Aminophenyl)-2-oxoacetic Acid :

Prepared via Friedel-Crafts acylation of aniline derivatives, followed by oxidation. For instance, reacting 2-nitroacetophenone with a strong oxidizing agent (e.g., KMnO₄) yields 2-nitro-2-oxoacetic acid, which is reduced to the amine using H₂/Pd-C. -

Cyclization with Thiocarbohydrazide :

The α-keto acid is condensed with thiocarbohydrazide in aqueous HCl (pH 2–3) at 50–80°C for 5 hours, forming the triazinone core. This method, adapted from the synthesis of tert-butyl analogs, achieves yields up to 85%.

Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–80°C |

| pH | 2–3 (HCl) |

| Time | 5–10 hours |

| Yield | 70–85% |

Post-Modification of Preformed Triazinones

Introduction of the 2-Aminophenyl Group

Direct substitution at the 6-position of the triazinone ring is challenging due to electronic deactivation. Patents describe two approaches:

Nucleophilic Aromatic Substitution

Preformed 6-chloro-3-mercapto-1,2,4-triazin-5(4H)-one reacts with 2-aminophenylboronic acid via Suzuki-Miyaura coupling. This method, though effective for aryl groups, requires Pd catalysis (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in DMF/H₂O at 100°C.

Ullmann Coupling

Copper-mediated coupling of 6-iodo-triazinone with 2-nitroaniline, followed by nitro reduction (SnCl₂/HCl), introduces the aminophenyl group. This method suffers from moderate yields (50–60%) due to competing side reactions.

Comparative Efficiency:

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 75 | 98 |

| Ullmann | CuI/L-proline | 55 | 90 |

One-Pot Tandem Synthesis

Simultaneous Cyclization and Functionalization

A streamlined approach combines triazinone formation and 2-aminophenyl introduction in a single pot. For example, reacting thiocarbohydrazide with 2-(2-nitrophenyl)-2-oxoacetic acid under H₂ (1 atm) in the presence of Raney Ni achieves simultaneous cyclization and nitro reduction. This method reduces steps but requires careful control of H₂ pressure to avoid over-reduction of the mercapto group.

Optimized Parameters:

-

Catalyst: Raney Ni (10 wt%)

-

Solvent: Ethanol/H₂O (3:1)

-

Temperature: 70°C

-

Time: 12 hours

-

Yield: 68%

Challenges and Mitigation Strategies

Mercapto Group Oxidation

The -SH group is prone to oxidation during synthesis. Strategies include:

Aminophenyl Group Stability

The ortho-aminophenyl group may undergo undesired cyclization or dimerization. Remedies involve:

-

Using Boc-protected aniline derivatives, followed by deprotection with TFA.

-

Maintaining pH > 6 during coupling steps to prevent protonation of the amine.

Analytical Characterization

Spectroscopic Data

Reported characteristics for related triazinones provide benchmarks:

Purity Assessment

HPLC methods using C18 columns (MeCN/H₂O, 0.1% TFA) achieve baseline separation of the target compound from byproducts.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis prioritizes low-cost reagents:

化学反応の分析

Types of Reactions

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of amides or sulfonamides.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of microbial cell walls and interference with essential metabolic pathways .

Anticancer Properties

Recent investigations have indicated that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to inhibit specific signaling pathways involved in tumor growth is currently under exploration .

Agricultural Applications

Pesticide Development

The compound has been evaluated for its potential use as a pesticide. Its ability to inhibit certain enzymes in pests has been documented, indicating that it could serve as a basis for developing environmentally friendly pest control solutions. Field trials are necessary to assess its efficacy and safety in agricultural settings .

Fungicidal Properties

In addition to its antibacterial effects, this compound has shown promising fungicidal activity. Research indicates that it can effectively control fungal pathogens affecting crops, thus contributing to sustainable agricultural practices .

Materials Science

Polymer Chemistry

This compound is being explored for applications in polymer chemistry. Its thiol group allows for potential cross-linking reactions in polymer networks, which can enhance the mechanical properties of materials. Research is ongoing to investigate its use in creating novel polymer composites with improved thermal and mechanical stability .

Sensor Development

The unique chemical structure of this compound makes it a candidate for developing chemical sensors. Its ability to interact with various analytes can be harnessed to create sensitive detection systems for environmental monitoring and safety applications .

作用機序

The mechanism of action of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-aminophenol: A simpler compound with similar functional groups but lacking the triazine ring.

3-mercapto-1,2,4-triazine: Contains the triazine ring and mercapto group but lacks the aminophenyl substitution.

6-(4-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one: A structural isomer with the amino group in the para position.

Uniqueness

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and mercapto groups on the triazine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

生物活性

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the class of 1,2,4-triazine derivatives. Its unique structure includes a triazine ring substituted with an amino group and a mercapto group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, as well as its interactions with metal ions.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄OS, and it has garnered interest due to its potential pharmacological applications. The mercapto group is particularly significant for its ability to form complexes with metal ions, enhancing the compound's biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that similar triazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential enzymatic processes .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective against |

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines. The presence of the mercapto group may enhance its ability to interact with cancer-related enzymes or receptors, leading to apoptosis in tumor cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (Melanoma) | 15 | Significant inhibition |

| MCF-7 (Breast Cancer) | 20 | Moderate inhibition |

| HeLa (Cervical Cancer) | 18 | Significant inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. It appears to modulate oxidative stress and inhibit pro-inflammatory cytokines. This activity may be attributed to the compound's ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions .

The precise mechanism of action for this compound remains an area of active research. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cancer progression and inflammation.

- Metal Ion Interaction : Its ability to form stable complexes with transition metals like copper and zinc may enhance its biological activity by altering enzyme function or stability .

- Oxidative Stress Modulation : The mercapto group plays a crucial role in reducing oxidative stress by acting as a reducing agent in biological systems .

Case Studies

Several studies have evaluated the biological activities of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against a panel of bacteria and fungi using minimum inhibitory concentration (MIC) assays. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : Research involving various human cancer cell lines showed that treatment with the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

- Inflammation Models : In vivo models demonstrated that administration of the compound reduced inflammatory markers in induced arthritis models, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via one-pot cyclization reactions using precursors such as substituted aminobenzoic acids or hydrazine derivatives. For example, similar triazole derivatives have been prepared by reacting aminobenzoic acid with thiosemicarbazide (TCH) under reflux conditions in methanol, followed by acid-catalyzed cyclization . Optimization strategies include:

- Temperature Control: Maintain reflux temperatures (70–80°C) to enhance reaction kinetics.

- Solvent Selection: Use polar aprotic solvents (e.g., methanol or ethanol) to stabilize intermediates.

- Catalyst Use: Acid catalysts (e.g., HCl or H₂SO₄) improve cyclization efficiency.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. Table 1: Representative Synthesis Conditions

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aminobenzoic acid | TCH, MeOH, reflux, HCl | 65–75 | |

| Hydrazine derivative | Thiolation via NaSH, EtOH, 60°C | 58–68 |

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., N–H stretch at 3300–3400 cm⁻¹, C=S stretch at 1050–1250 cm⁻¹) .

- ¹H/¹³C NMR: Resolves aromatic protons (δ 6.5–8.0 ppm) and confirms substitution patterns on the triazine ring (e.g., mercapto group at δ 3.5–4.5 ppm for SH protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis: Validates purity (>95% C, H, N content) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| IR | 3300–3400 cm⁻¹ (N–H) | Primary amine |

| ¹H NMR | δ 3.5–4.5 ppm (SH) | Mercapto group |

| HRMS | m/z 265.0821 [M+H]⁺ | Molecular formula validation |

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this triazinone derivative while controlling for confounding variables?

Methodological Answer: Adopt a randomized block design with split-plot arrangements to account for biological variability. For example:

- Primary Plots: Test concentrations of the compound (e.g., 1–100 µM).

- Subplots: Use biological replicates (e.g., cell lines or enzyme batches).

- Sub-Subplots: Include temporal replicates (e.g., harvest times).

Statistical analysis via ANOVA or mixed-effects models identifies dose-dependent effects while minimizing batch-to-batch variability .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

- Theoretical Validation: Compare density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) with experimental redox potentials. Adjust computational parameters (e.g., basis sets) to align with observed reactivity .

- Error Analysis: Apply methods like Monte Carlo simulations to quantify uncertainties in spectral data (e.g., NMR coupling constants) .

- Cross-Validation: Use multiple spectroscopic techniques (e.g., X-ray crystallography paired with NMR) to confirm bond angles and tautomeric forms .

Q. How should researchers approach the integration of crystallographic data with spectroscopic results to validate molecular conformation?

Methodological Answer:

- Crystallographic Refinement: Solve single-crystal X-ray structures to determine bond lengths and dihedral angles. Compare with DFT-optimized geometries .

- Overlay Analysis: Use software (e.g., Mercury CCDC) to superimpose experimental and computational models, identifying discrepancies in ring puckering or substituent orientation .

- Dynamic NMR: Probe tautomerism in solution (e.g., temperature-dependent NMR) to reconcile static crystallographic data with dynamic behavior .

Methodological Framework for Advanced Studies

Guiding Principle: Link research to theoretical frameworks (e.g., frontier molecular orbital theory for reactivity studies) and employ iterative validation cycles between computational and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。